![molecular formula C16H17NO3 B7507229 Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507229.png)
Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone
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Overview
Description
Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have various physiological effects.
Mechanism of Action
Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone works by inhibiting the enzyme monoacylglycerol lipase (Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone), which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels caused by Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to have various effects on the body. These include anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have potential therapeutic applications in the treatment of anxiety, depression, and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone in lab experiments is its potent inhibition of the enzyme monoacylglycerol lipase (Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone), which allows for the study of endocannabinoid signaling pathways. However, its limited solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone. These include investigating its potential therapeutic applications in the treatment of anxiety, depression, and addiction. It could also be studied for its potential use in the treatment of various inflammatory and neurodegenerative diseases. Additionally, further research could be conducted to optimize its synthesis and improve its solubility in water.
Synthesis Methods
The synthesis of Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone involves several steps, including the reaction of 4-hydroxybenzaldehyde with 1-methylpiperazine to form 4-(4-methylpiperazin-1-yl)phenol. This intermediate is then reacted with furfural to produce the final product.
Scientific Research Applications
Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14-5-3-12(4-6-14)13-7-9-17(10-8-13)16(19)15-2-1-11-20-15/h1-6,11,13,18H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHHPTHCGWXFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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